

# Application Notes & Protocols: PLGA as an Adjuvant for Vaccine Delivery Systems

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## Compound of Interest

Compound Name: *poly(D,L-lactide-co-glycolide)*

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## Introduction

Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible copolymer that has been approved by the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for various medical applications, including drug delivery and vaccine systems.<sup>[1]</sup> Its use as a vaccine adjuvant and delivery vehicle has garnered significant attention due to its ability to enhance and modulate antigen-specific immune responses.<sup>[2][3]</sup> PLGA particles can protect encapsulated antigens from degradation, provide controlled and sustained release, and facilitate targeted delivery to antigen-presenting cells (APCs).<sup>[4][5]</sup> The particulate nature of PLGA formulations mimics pathogens, promoting uptake by APCs and leading to robust humoral and cellular immunity.<sup>[2][3]</sup>

## Application Notes

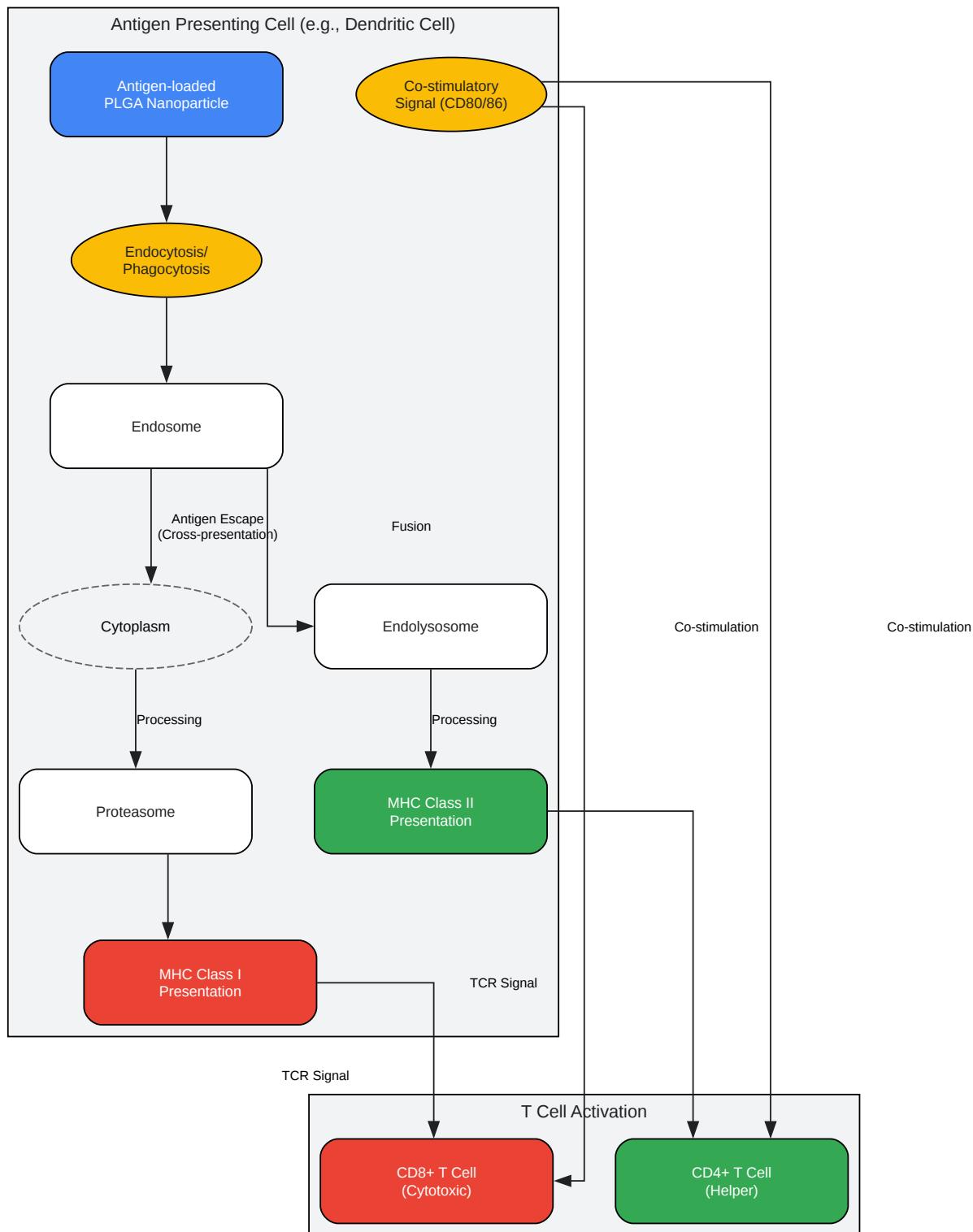
### Mechanism of Adjuvanticity

PLGA particles function as potent adjuvants primarily by enhancing the uptake, processing, and presentation of antigens by APCs, particularly dendritic cells (DCs).<sup>[6][7]</sup> Upon administration, PLGA particles are recognized and internalized by APCs. The subsequent intracellular trafficking of the antigen determines the nature of the adaptive immune response.

- Antigen Protection and Sustained Release: PLGA matrices protect the encapsulated antigen from premature degradation *in vivo*.<sup>[3]</sup> The polymer's slow hydrolysis ensures a sustained

release of the antigen over an extended period, which prolongs the interaction with immune cells and can reduce the need for multiple booster shots.[8][9]

- Enhanced APC Uptake: The size and surface properties of PLGA particles facilitate their uptake by APCs through phagocytosis or endocytosis.[5] Positively charged particles, for instance, show enhanced interaction with the negatively charged cell membranes of DCs, leading to increased internalization.[2][10]
- Antigen Presentation and Immune Activation: Once inside the APC, the antigen is released. It can be processed through two main pathways:
  - MHC Class II Pathway: The antigen is processed in the endolysosome and presented on MHC class II molecules to CD4+ T helper cells, primarily driving a humoral (antibody-mediated) immune response.[6][8]
  - MHC Class I Pathway (Cross-Presentation): A key advantage of PLGA nanoparticles is their ability to facilitate the escape of antigens from the endosome into the cytoplasm.[10][11] This allows the antigen to be processed by the proteasome and presented on MHC class I molecules to CD8+ cytotoxic T lymphocytes (CTLs), inducing a potent cellular immune response crucial for eliminating virus-infected cells and tumors.[3][12]
- Co-delivery of Immunomodulators: PLGA particles can co-encapsulate antigens with molecular adjuvants, such as Toll-like receptor (TLR) agonists (e.g., CpG, MPLA), to synergistically enhance DC maturation and direct the immune response towards a desired Th1 (cellular) or Th2 (humoral) phenotype.[11][13][14]



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**Caption:** PLGA nanoparticle uptake and antigen presentation pathway in a Dendritic Cell.

## Key Formulation Parameters and Impact on Immunogenicity

The immunological outcome of a PLGA-based vaccine is highly dependent on its physicochemical properties. Rational design of these parameters is critical for developing an effective formulation.[2][4]

Parameter	Description	Impact on Immune Response
Particle Size	Diameter of the PLGA particles. Can range from <100 nm to >10 $\mu\text{m}$ . <sup>[2]</sup>	Nanoparticles (20-200 nm): Efficiently taken up by DCs, drain to lymph nodes, and favor cross-presentation, leading to strong cellular (Th1-biased, CD8+ T cell) responses. <sup>[5][13]</sup>  Microparticles (0.5-5 $\mu\text{m}$ ): Primarily taken up by APCs via phagocytosis at the injection site, acting as a depot for sustained antigen release and mainly generating humoral (Th2-biased, antibody) responses. <sup>[5][15]</sup>
Surface Charge	Measured as Zeta Potential. Can be anionic (native PLGA), cationic, or neutral.	Cationic (Positive) Surface: Achieved by coating with polymers like chitosan or PEI.  [2] Enhances interaction with negatively charged APC membranes, increasing cellular uptake and leading to stronger systemic and mucosal immune responses. <sup>[2][10]</sup>

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Antigen Loading	Method of associating the antigen with the particle.	Encapsulation: Protects the antigen from degradation and provides sustained release. Release kinetics depend on polymer degradation.[4][9] Surface Adsorption: Leads to a higher initial burst release and can make the antigen more readily available for recognition by APCs.[4]
Polymer Composition	Ratio of Lactic Acid to Glycolic Acid (e.g., 50:50, 75:25).	Affects the degradation rate and hydrophilicity. Higher glycolide content leads to faster degradation and antigen release.[2] This can be tuned to achieve the desired release profile for a specific vaccination strategy.[8][16]

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## Summary of Quantitative Data from Preclinical Studies

The following tables summarize representative data from studies investigating PLGA-based vaccine formulations.

Table 1: Influence of Formulation on Antigen Release and Uptake

Antigen / Adjuvant	PLGA Formulation	Particle Size (nm)	Zeta Potential (mV)	Encapsulation Efficiency (%)	48h Burst Release (%)	Reference
Ovalbumin (OVA)	Anionic PLGA (Encapsulated)	~250	Negative	N/A	17.3	[4]
Ovalbumin (OVA)	Cationic PEI-PLGA (Encapsulated)	~280	Positive	N/A	18.4	[4]
Ovalbumin (OVA)	Cationic PEI-PLGA (Adsorbed)	~300	Positive	N/A	60.2	[4]
H9N2 Antigen	PLGA Nanoparticles (AHPP)	~200	N/A	~75	N/A	[17]
H9N2 Antigen	PLGA Pickering Emulsion (PPAS)	~1000	N/A	~92	N/A	[17]

Table 2: Resulting Immune Responses from PLGA Vaccine Formulations

Antigen / Adjuvant	Formulation	Animal Model	Key Immune Response Outcome	Reference
Influenza H1N1/H3N2	PLGA Microparticles in Microneedles	Mice	High antigen-specific IgA, IgG, IgG1, and IgG2a. ~50% CD4+ and ~40% CD8+ T cell expression in spleen.	[18]
S. aureus rHlaH35L	25% PEG-PLGA Nanoparticles	Mice	100% survival rate after lethal challenge, superior to alum adjuvant. Significantly elevated neutralizing antibodies.	[19]
HPV16 E7 Peptide + ATP	PLGA Nanoparticles	Mice	Completely abolished tumor growth and produced long-lasting immunity.	[11][12]
Ovalbumin (OVA) + CpG	300 nm PLGA Particles	Mice	Generated superior DC maturation and Ag-specific immune responses (IgG2a and CD8+ T cells) compared to 1 $\mu$ m, 7 $\mu$ m, and 17 $\mu$ m particles.	[13]

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Hepatitis B (HBsAg)	Chitosan-coated PLGA MPs	Rats	30-fold increase in serum IgG levels compared to unmodified MPs after nasal immunization.  <a href="#">[2]</a>
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## Experimental Protocols

### Protocol 1: Preparation of Antigen-Loaded PLGA Nanoparticles (Double Emulsion Solvent Evaporation)

This protocol describes a widely used method for encapsulating hydrophilic antigens, such as proteins or peptides, into PLGA nanoparticles.[\[9\]](#)

#### Materials:

- PLGA (e.g., 50:50 lactide:glycolide ratio)
- Dichloromethane (DCM) or Ethyl Acetate (organic solvent)
- Polyvinyl alcohol (PVA) or other suitable surfactant
- Antigen solution in an appropriate buffer (e.g., PBS)
- Deionized water
- Probe sonicator
- Magnetic stirrer
- Centrifuge

#### Methodology:

- Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) in an organic solvent (e.g., 2 mL of DCM) to form the oil phase.

- Primary Emulsion (w/o): Add a small volume of the aqueous antigen solution (e.g., 200  $\mu$ L) to the PLGA organic phase. Emulsify this mixture using a probe sonicator on ice for 1-2 minutes to create a stable water-in-oil (w/o) primary emulsion.
- Secondary Emulsion (w/o/w): Immediately add the primary emulsion to a larger volume of an aqueous surfactant solution (e.g., 10 mL of 2% w/v PVA). Homogenize this mixture again using sonication for 2-3 minutes to form the final water-in-oil-in-water (w/o/w) double emulsion.
- Solvent Evaporation: Place the double emulsion on a magnetic stirrer and stir at room temperature for 3-4 hours to allow the organic solvent (DCM) to evaporate, leading to the hardening of the nanoparticles.
- Particle Collection and Washing: Collect the hardened nanoparticles by ultracentrifugation (e.g., 15,000 x g for 20 minutes at 4°C).
- Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove residual surfactant and unencapsulated antigen. Resuspend the pellet in water and centrifuge between each wash.
- Lyophilization and Storage: After the final wash, resuspend the nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., 5% trehalose). Freeze the suspension and lyophilize (freeze-dry) for 48 hours to obtain a dry powder. Store the lyophilized nanoparticles at -20°C.[1]



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**Caption:** Workflow for PLGA nanoparticle preparation by double emulsion solvent evaporation.

## Protocol 2: Characterization of PLGA Nanoparticles

### 1. Particle Size and Zeta Potential:

- Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) using an instrument like a Zetasizer.
- Procedure: Resuspend lyophilized nanoparticles in deionized water or PBS by brief sonication. Dilute the sample appropriately and measure the hydrodynamic diameter (size), polydispersity index (PDI), and zeta potential.

## 2. Encapsulation Efficiency (EE) and Drug Loading (DL):

- Method: Quantify the amount of unencapsulated and encapsulated antigen.
- Procedure:
  - During particle preparation (Protocol 1, Step 5), collect the supernatant after the first centrifugation.
  - Measure the amount of free, unencapsulated antigen in the supernatant using a suitable protein quantification assay (e.g., Micro-BCA assay).
  - Calculate EE and DL using the following formulas:
    - $EE (\%) = [(Total\ Antigen - Free\ Antigen) / Total\ Antigen] \times 100$
    - $DL (\%) = [(Total\ Antigen - Free\ Antigen) / Total\ Weight\ of\ Nanoparticles] \times 100$

## Protocol 3: In Vitro Evaluation of Vaccine Uptake by Dendritic Cells

### Materials:

- DC line (e.g., DC2.4) or bone marrow-derived DCs (BMDCs).
- Fluorescently labeled antigen (e.g., OVA-FITC) or fluorescently labeled PLGA.
- Complete cell culture medium.
- Flow cytometer.

- Fluorescence microscope.

#### Methodology:

- Cell Seeding: Seed DCs in a 24-well plate at a density of  $1 \times 10^5$  cells/well and allow them to adhere overnight.
- Particle Treatment: Prepare a suspension of fluorescently labeled PLGA nanoparticles encapsulating the antigen in cell culture medium. Add the nanoparticle suspension to the cells at various concentrations. Include control groups of untreated cells and cells treated with the soluble fluorescent antigen.
- Incubation: Incubate the cells with the nanoparticles for a defined period (e.g., 4 hours) at 37°C. For uptake mechanism studies, a parallel experiment can be run at 4°C to inhibit active transport.
- Washing: After incubation, wash the cells three times with cold PBS to remove non-internalized particles.
- Analysis by Flow Cytometry: Detach the cells using a gentle cell scraper or trypsin. Analyze the cells using a flow cytometer to quantify the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI), which correspond to the extent of nanoparticle uptake.
- Analysis by Fluorescence Microscopy: For qualitative visualization, seed cells on glass coverslips. After treatment and washing, fix the cells, stain the nuclei (e.g., with DAPI), and mount the coverslips on slides. Visualize the cellular uptake of nanoparticles using a fluorescence microscope.

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